molecular formula C12H16O4 B3822835 tricyclo[7.1.0.04,6]decane-5,10-dicarboxylic acid

tricyclo[7.1.0.04,6]decane-5,10-dicarboxylic acid

Cat. No.: B3822835
M. Wt: 224.25 g/mol
InChI Key: VFVZTBGESJUMCY-UHFFFAOYSA-N
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Description

Tricyclo[71004,6]decane-5,10-dicarboxylic acid is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[7.1.0.04,6]decane-5,10-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of oxidation and reduction steps to introduce the carboxylic acid groups at the desired positions. The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tricyclo[7.1.0.04,6]decane-5,10-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the carboxylic acid groups, leading to the formation of alcohols or other functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Tricyclo[7.1.0.04,6]decane-5,10-dicarboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s stability and unique structure make it useful in biochemical studies, including enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications explores its use as a precursor for drug development.

    Industry: The compound’s properties are leveraged in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which tricyclo[7.1.0.04,6]decane-5,10-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. Its tricyclic structure allows it to fit into various binding sites, influencing biochemical processes. The carboxylic acid groups play a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo[4.2.1.1(2,5)]decane-9,10-dicarboxylic acid
  • Tricyclo[4.2.2.0(2,5)]deca-3,7,9-triene-7-carboxylic acid
  • Tricyclo[4.3.1.1(3,8)]undecane-1,8-dicarboxylic acid

Uniqueness

Tricyclo[7.1.0.04,6]decane-5,10-dicarboxylic acid stands out due to its larger tricyclic framework, which provides greater stability and a broader range of potential applications. Its unique structure allows for more diverse chemical modifications and interactions compared to similar compounds.

Properties

IUPAC Name

tricyclo[7.1.0.04,6]decane-5,10-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c13-11(14)9-5-1-2-6-8(4-3-7(5)9)10(6)12(15)16/h5-10H,1-4H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVZTBGESJUMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2C(=O)O)CCC3C1C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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